2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine
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Overview
Description
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like TMSCN and various bases (e.g., triethylamine) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases, including diabetes and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an activator of glucokinase, an enzyme involved in glucose metabolism. By binding to glucokinase, the compound enhances its activity, leading to improved glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-5-(2-methyl-6-(5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide: This compound is also a glucokinase activator and shares structural similarities with 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine.
5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine: Another pyrimidine derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine and pyrazine rings, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H11N5 |
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Molecular Weight |
201.23 g/mol |
IUPAC Name |
2-methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H11N5/c1-6-4-13-9(5-12-6)8-3-10(11)15-7(2)14-8/h3-5H,1-2H3,(H2,11,14,15) |
InChI Key |
VLMAPLKSKISUHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC(=N2)C)N |
Origin of Product |
United States |
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